

Introduction: A Gallic Acid Derivative of Therapeutic Interest

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Compound of Interest

Compound Name: *Butyl 3,4,5-trimethoxybenzoate*

CAS No.: 6178-46-7

Cat. No.: B13754357

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Butyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, which itself is a methylated form of gallic acid. Gallic acid is a phenolic compound ubiquitously found in the plant kingdom, renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The methylation of the three hydroxyl groups on the gallic acid backbone to form the 3,4,5-trimethoxy moiety, and the subsequent esterification with butanol, significantly alters the molecule's physicochemical properties, particularly its lipophilicity. These structural modifications are crucial for enhancing bioavailability and modulating biological activity, making **Butyl 3,4,5-trimethoxybenzoate** a compound of significant interest for researchers in drug discovery and development.

This guide provides a technical overview of the known and potential biological activities of **Butyl 3,4,5-trimethoxybenzoate**, grounded in experimental data and established methodologies. We will explore its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential, providing field-proven insights and detailed protocols for its evaluation.

Cytotoxic and Anticancer Activity

The most directly documented biological activity of **Butyl 3,4,5-trimethoxybenzoate** is its cytotoxic effect against cancer cells. The rationale for investigating this compound stems from the known anticancer properties of related molecules, such as the natural product piplartine, which also contains a 3,4,5-trimethoxybenzoyl moiety.[2]

In Vitro Efficacy Against Oral Squamous Cell Carcinoma

A study evaluating a series of esters and amides derived from 3,4,5-trimethoxybenzoic acid identified **Butyl 3,4,5-trimethoxybenzoate** (referred to as compound 5 in the study) as having notable cytotoxic activity against the SCC9 human oral squamous cell carcinoma cell line.[3]

Compound	Cell Line	IC50 (µM)
Butyl 3,4,5-trimethoxybenzoate	SCC9	204.2 ± 0.07
Carboplatin (Control)	SCC9	102.3 ± 0.09

Table 1: Cytotoxicity of Butyl 3,4,5-trimethoxybenzoate against the SCC9 cell line.
Data sourced from[3].

While less potent than the clinical standard Carboplatin in this specific assay, the result establishes **Butyl 3,4,5-trimethoxybenzoate** as a molecule with demonstrable anticancer potential, warranting further investigation into its mechanism of action and its efficacy against a broader panel of cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for assessing cytotoxicity by measuring total cellular protein content, which is proportional to cell number.[4][5] It offers advantages over metabolic assays like the MTT assay, as it is less prone to interference from compounds that affect cellular metabolism.[6]

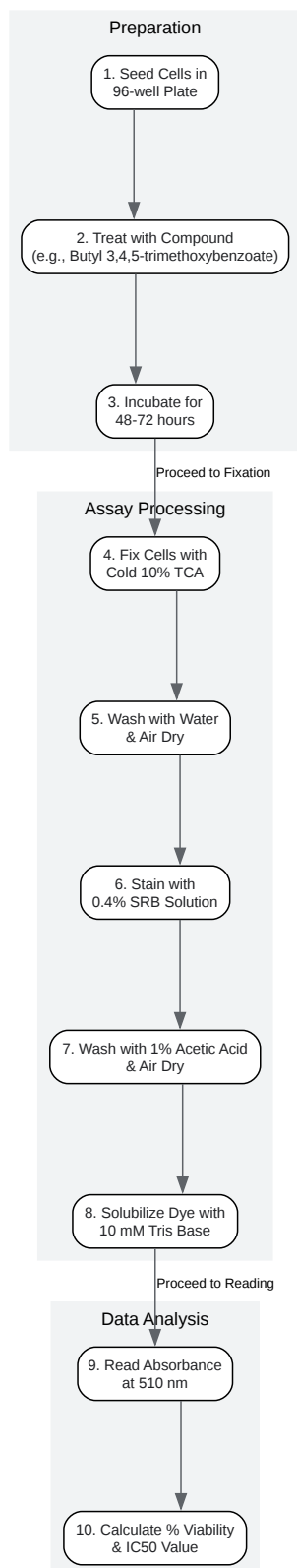
Principle: Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye, which

can be extracted and quantified spectrophotometrically, is directly proportional to the total protein mass and thus to the number of viable cells.[5]

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., SCC9) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a serial dilution of **Butyl 3,4,5-trimethoxybenzoate** in culture medium. Add 100 μ L of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Carboplatin).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- **Cell Fixation:** Gently remove the culture medium. Fix the cells by adding 100 μ L of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
- **Washing:** Carefully wash the plate five times with slow-running tap water to remove TCA and excess medium components. Allow the plate to air dry completely.
- **Staining:** Add 100 μ L of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
- **Removal of Unbound Dye:** Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry.
- **Solubilization:** Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
- **Absorbance Reading:** Measure the optical density (OD) at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) using non-linear regression analysis.



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Caption: Experimental workflow for the SRB cytotoxicity assay.

Antioxidant Activity

While direct experimental data for **Butyl 3,4,5-trimethoxybenzoate** is pending, its structural similarity to other trimethoxybenzene derivatives suggests a considerable antioxidant potential. [7] The 3,4,5-trimethoxybenzoyl core is a known free radical scavenger. [8] The antioxidant activity is typically mediated by the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

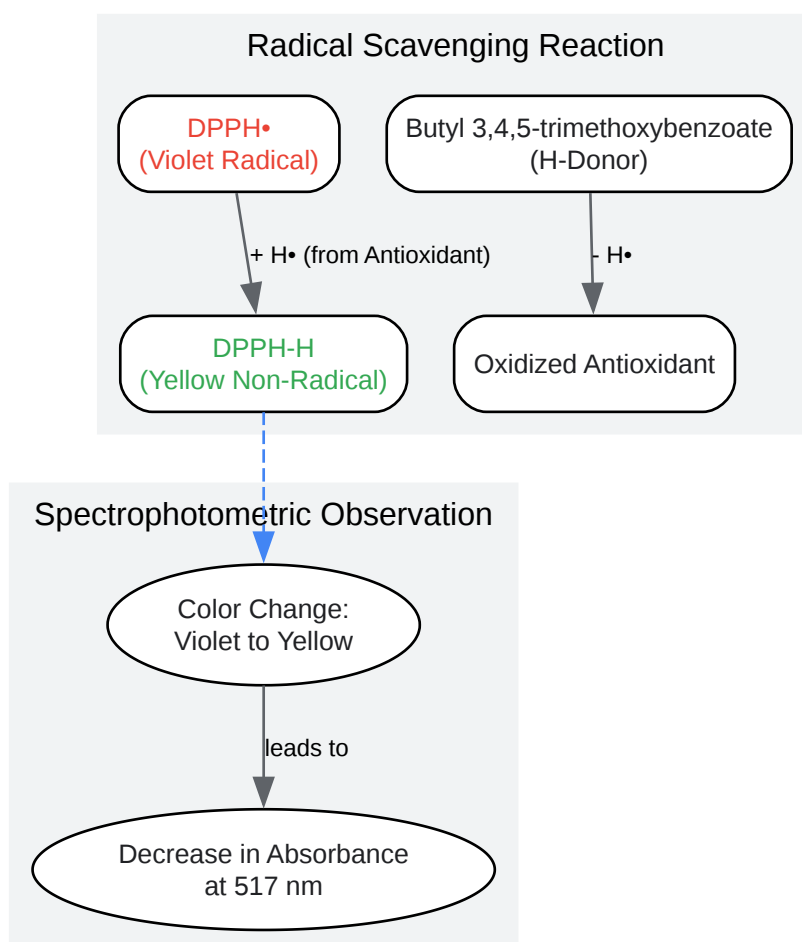
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging activity of compounds. [9][10]

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form, leading to a loss of the violet color. [10] The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **Butyl 3,4,5-trimethoxybenzoate** in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from this stock.
 - Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly made and kept in the dark.
- Assay Procedure (96-well plate format):
 - Add 100 μ L of the DPPH solution to each well.
 - Add 100 μ L of the various dilutions of the test compound to the wells.
 - For the control well, add 100 μ L of the solvent instead of the test compound.

- For the blank well, add 100 μ L of the solvent and 100 μ L of the solvent (without DPPH).
- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
 - % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.



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Caption: Mechanism of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. One such mediator is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, contributes to inflammatory pathology.^[11] Many phenolic compounds and their derivatives are known to inhibit NO production.^{[12][13]}

Potential Mechanism: Inhibition of Nitric Oxide (NO) Production

Butyl 3,4,5-trimethoxybenzoate may exert anti-inflammatory effects by suppressing the expression or activity of iNOS in activated macrophages (e.g., LPS-stimulated RAW 264.7 cells), thereby reducing the production of NO. This is a common mechanism for anti-inflammatory phytochemicals.^[14]

Experimental Protocol: Griess Assay for Nitrite Determination

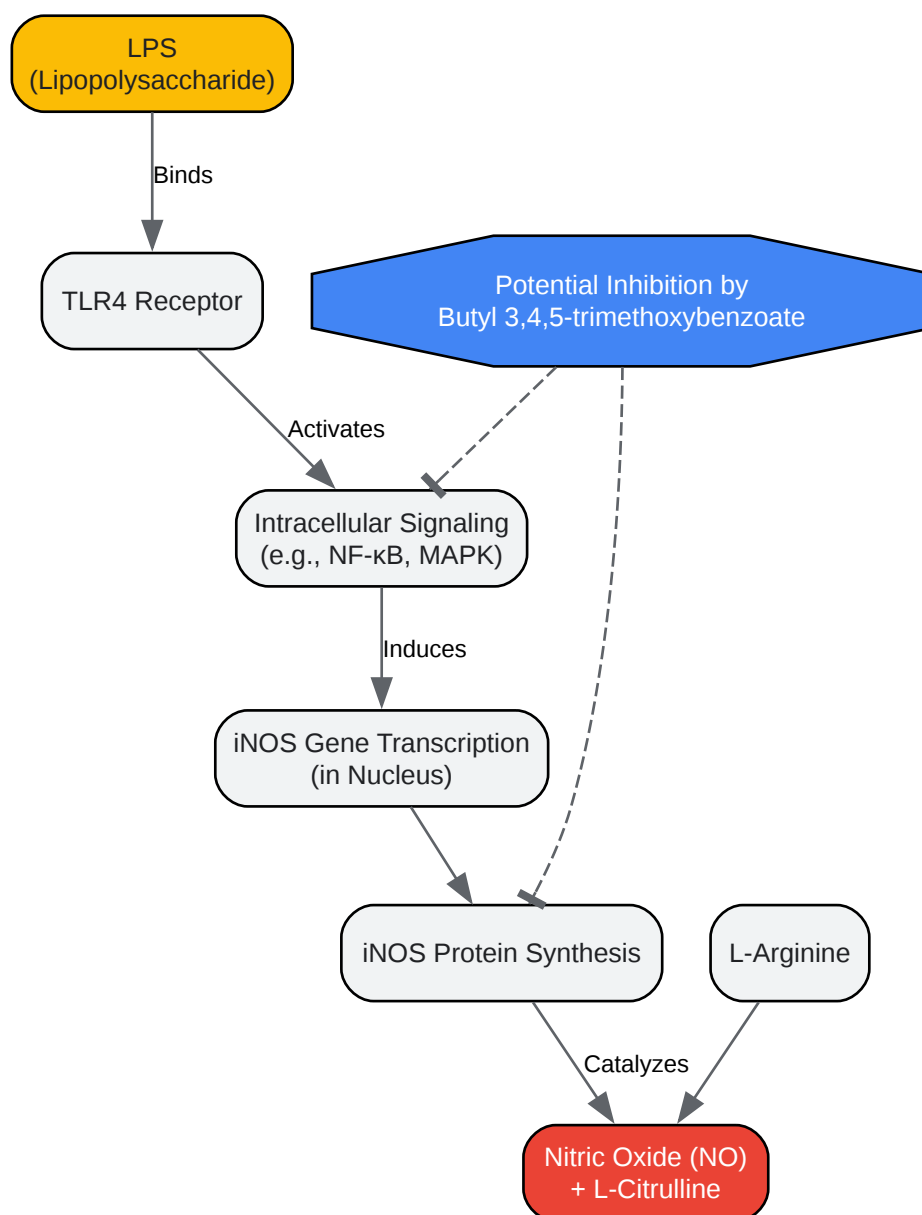
The Griess assay is a straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO_2^-), in cell culture supernatants.^[15]

Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that absorbs strongly at 540 nm.^[11]

Step-by-Step Methodology:

- Cell Culture and Stimulation:
 - Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of **Butyl 3,4,5-trimethoxybenzoate** for 1-2 hours.
- Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 $\mu\text{g}/\text{mL}$), for 24 hours to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
- Sample Collection: After incubation, carefully collect 50 μL of the cell culture supernatant from each well.
- Griess Reaction:
 - In a new 96-well plate, add 50 μL of supernatant.
 - Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent II (0.1% NED in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
- Absorbance Reading: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in the samples. Determine the inhibitory effect of the compound on NO production relative to the LPS-only control. A cell viability assay (e.g., MTT or SRB) should be performed in parallel to ensure that the observed reduction in nitrite is not due to cytotoxicity.



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Caption: LPS-induced nitric oxide production pathway in macrophages.

Antimicrobial Activity

Gallic acid and its various ester derivatives have a long history of study for their antimicrobial properties.[16][17] The mechanism often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nutrient uptake. The increased lipophilicity of **Butyl 3,4,5-trimethoxybenzoate** compared to gallic acid may facilitate its passage through microbial cell walls, suggesting it could possess significant antimicrobial activity.

Experimental Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

The MIC and MBC assays are gold-standard methods for quantifying the antimicrobial potency of a compound.^{[18][19]}

Principle:

- MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.^[20]
- MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent that results in a $\geq 99.9\%$ reduction (a 3-log_{10} decrease) in the initial bacterial inoculum.^[21]

Step-by-Step Methodology (Broth Microdilution for MIC):

- Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of **Butyl 3,4,5-trimethoxybenzoate** in the broth.
- Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

Step-by-Step Methodology (Subculture for MBC):

- Subculturing: Following MIC determination, take a small aliquot (e.g., 10 μL) from each well that showed no visible growth (i.e., at and above the MIC).

- Plating: Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
- Incubation: Incubate the agar plate at 37°C for 18-24 hours.
- MBC Determination: Count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in $\geq 99.9\%$ killing of the initial inoculum.[21] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]

Conclusion and Future Directions

Butyl 3,4,5-trimethoxybenzoate is a promising bioactive molecule derived from the ubiquitous natural product, gallic acid. Current evidence demonstrates its efficacy as a cytotoxic agent against oral cancer cells, and its chemical structure strongly suggests significant potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

Future research should focus on:

- Mechanism of Action: Elucidating the specific molecular targets and pathways responsible for its cytotoxic effects.
- Broad-Spectrum Screening: Evaluating its activity against a wider range of cancer cell lines, bacterial strains (including resistant ones), and fungal pathogens.
- In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound for its most promising activities.
- Structure-Activity Relationship (SAR): Synthesizing and testing analogues to optimize potency and selectivity for specific biological targets.

This comprehensive approach will be critical in fully defining the therapeutic potential of **Butyl 3,4,5-trimethoxybenzoate** and advancing it as a lead compound in modern drug discovery.

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